1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one
Description
1-Ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is a substituted imidazol-2-one derivative featuring a 1,3-dihydro-2H-imidazol-2-one core. Key structural elements include:
- Ethyl and methyl substituents at positions 1 and 5, respectively, which influence steric and electronic properties.
While direct synthesis data for this compound are absent in the provided evidence, analogous imidazolone derivatives are synthesized via cyclization reactions, chlorosulfonation, or multi-component condensations . The phenylsulfonyl group may enhance stability and solubility compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-15-10(2)12(14-13(15)16)9-19(17,18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXYPFNPFQXNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(NC1=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332115 | |
| Record name | 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-70-6 | |
| Record name | 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Core Modifications
- The target compound’s 1,3-dihydro-2H-imidazol-2-one core distinguishes it from simple imidazoles (e.g., ) and benzoimidazolones ().
- Sulfonyl vs. Nitro Groups : The phenylsulfonylmethyl group in the target compound introduces strong electron-withdrawing effects and polarity, contrasting with nitro-substituted analogs (), which may exhibit higher electrophilicity .
Substituent Effects on Bioactivity
- Anticancer activity in compound 12 () correlates with chlorophenyl and trimethoxyphenyl groups , suggesting that electron-rich aryl substituents enhance cytotoxicity. The target compound’s phenylsulfonyl group may similarly modulate apoptosis pathways .
- Sulfonyl-containing derivatives (e.g., ) demonstrate antitumor activity, implying that the sulfonyl moiety in the target compound could confer similar pharmacological properties .
Physicochemical Properties (Inferred)
- Solubility : The sulfonyl group likely enhances aqueous solubility compared to nitro or chloro analogs (e.g., ), facilitating drug delivery .
- Stability : The 1,3-dihydro-2H-imidazol-2-one core may resist oxidation better than fully unsaturated imidazoles, as seen in compound 12 () .
Key Research Findings and Implications
Structure-Activity Relationships : Sulfonyl and aryl substituents are critical for bioactivity. The target compound’s phenylsulfonylmethyl group may improve target binding compared to nitro or alkyl groups .
Synthetic Challenges : Introducing the phenylsulfonylmethyl group requires precise control to avoid side reactions, as seen in multi-step syntheses () .
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